molecular formula C10H13ClO4 B13179637 Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13179637
M. Wt: 232.66 g/mol
InChI Key: GVFHNUDSISCJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3’-chloro-8-oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the bicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H13ClO4

Molecular Weight

232.66 g/mol

IUPAC Name

methyl 2'-chlorospiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H13ClO4/c1-13-8(12)10(11)9(15-10)5-4-6-2-3-7(9)14-6/h6-7H,2-5H2,1H3

InChI Key

GVFHNUDSISCJKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC3CCC2O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.